Product packaging for 5-(4-BIPHENYLYL)PENTANOL(Cat. No.:CAS No. 120756-57-2)

5-(4-BIPHENYLYL)PENTANOL

Cat. No.: B050261
CAS No.: 120756-57-2
M. Wt: 240.34 g/mol
InChI Key: GKFQLFNRJVCOFP-UHFFFAOYSA-N
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Description

5-(4-Biphenylyl)pentanol is a synthetic organic compound featuring a biphenyl core functionalized with a pentanol chain. The biphenyl moiety is a common structural element in materials science and liquid crystal research , often serving as a rigid core in the design of advanced organic materials. The terminal hydroxyl group on the pentyl chain provides a site for further chemical modification, making this compound a potential intermediate in organic synthesis. Researchers value this compound for developing novel liquid crystalline polymers and other functional materials. This product is intended for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human use. Note: The specific applications, research value, and mechanism of action for this particular compound are highly specialized. To provide a accurate and detailed product description, it is essential to consult scientific literature, patents, or experimental data specific to this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20O B050261 5-(4-BIPHENYLYL)PENTANOL CAS No. 120756-57-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

120756-57-2

Molecular Formula

C17H20O

Molecular Weight

240.34 g/mol

IUPAC Name

5-(4-phenylphenyl)pentan-1-ol

InChI

InChI=1S/C17H20O/c18-14-6-2-3-7-15-10-12-17(13-11-15)16-8-4-1-5-9-16/h1,4-5,8-13,18H,2-3,6-7,14H2

InChI Key

GKFQLFNRJVCOFP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CCCCCO

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CCCCCO

Synonyms

5-(4-BIPHENYLYL)PENTANOL

Origin of Product

United States

Methodologies for the Chemical Synthesis of 5 4 Biphenylyl Pentanol and Analogues

Strategic Approaches to Biphenyl-Alkyl Chain Construction

The synthesis of 5-(4-biphenylyl)pentanol and its analogues involves a modular approach, focusing on the construction of the biphenyl (B1667301) scaffold and the attachment of the pentanol (B124592) chain.

Carbon-Carbon Bond Forming Reactions for Biphenyl Moiety Elaboration

The formation of the biphenyl core is a critical step and is typically achieved through various cross-coupling reactions. These methods offer a versatile and efficient means to connect two aryl groups. researchgate.netrsc.org

Suzuki-Miyaura Coupling: This is a widely used method for forming carbon-carbon bonds between aryl halides and arylboronic acids, catalyzed by a palladium complex. rsc.orgnih.gov For the synthesis of a biphenyl precursor, a substituted bromobenzoic acid can be coupled with an aryl boronic acid. researchgate.net The reaction generally proceeds under mild conditions with high yields. researchgate.net

Negishi Cross-Coupling: This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. researchgate.netnih.gov It is a powerful tool for creating unsymmetrical biaryls with high regio- and chemoselectivity. nih.gov

Stille Cross-Coupling: The Stille reaction utilizes a palladium catalyst to couple an organic halide with an organotin compound. rsc.org The mechanism involves oxidative addition, transmetalation, and reductive elimination steps. rsc.org

Ullmann Reaction: This classic method involves the copper-catalyzed coupling of two aryl halides. researchgate.netrsc.org While effective, it often requires harsh reaction conditions. researchgate.net Modern variations have been developed to proceed under milder conditions.

Other Methods: Research has also explored transition-metal-free methods, such as lithium-catalyzed C-C coupling of benzene (B151609) molecules. acs.orgresearchgate.net

A summary of common cross-coupling reactions for biphenyl synthesis is presented in the table below.

Reaction Reactants Catalyst Key Features
Suzuki-Miyaura CouplingAryl halide, Arylboronic acidPalladium complexMild conditions, high yields, commercially available reagents. rsc.orgnih.govresearchgate.net
Negishi Cross-CouplingOrganozinc compound, Organic halideNickel or Palladium complexHigh regio- and chemoselectivity for unsymmetrical biaryls. researchgate.netnih.gov
Stille Cross-CouplingOrganic halide, Organotin compoundPalladium complexInvolves oxidative addition, transmetalation, and reductive elimination. rsc.org
Ullmann ReactionTwo Aryl halidesCopperClassic method, can require harsh conditions. researchgate.netrsc.org

Introduction of the Pentanol Chain via Chain Elongation and Functionalization

Once the biphenyl scaffold is in place, the five-carbon alcohol chain is introduced. This can be achieved through several synthetic transformations.

Friedel-Crafts Acylation: A common strategy involves the Friedel-Crafts acylation of biphenyl with a five-carbon acylating agent, such as pentanoyl chloride or glutaric anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). rsc.org This reaction introduces a ketone or a keto-acid functionality, which can then be reduced to the corresponding alcohol. For instance, the reaction of biphenyl with pentanoyl chloride yields 1-(4-biphenylyl)pentan-1-one. rsc.org

Reduction of Carbonyl Groups: The resulting ketone from the Friedel-Crafts acylation can be reduced to the secondary alcohol, this compound. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). mdpi.comtransformationtutoring.comrutgers.edu For example, 1,1′-([1,1′-Biphenyl]-4,4′-diyl)bis(3-(piperidin-1-yl)propan-1-one) can be reduced to the corresponding alcohol using sodium borohydride. mdpi.com

Grignard Reactions: An alternative approach involves the reaction of a Grignard reagent derived from a biphenyl halide with an appropriate epoxide or aldehyde. For example, the reaction of 4-biphenylmagnesium bromide with an epoxide like 1,2-epoxypentane (B89766) would yield a secondary alcohol.

Chain Elongation from an Existing Functional Group: If a functional group is already present on the biphenyl ring, such as a methyl group, it can be elongated. For instance, 4-picoline can be deprotonated and reacted with a protected 4-chlorobutanol derivative to introduce a five-carbon chain with a terminal alcohol. prepchem.com

The following table summarizes methods for introducing the pentanol chain.

Method Starting Material Reagents Intermediate/Product
Friedel-Crafts Acylation followed by ReductionBiphenyl1. Pentanoyl chloride, AlCl₃2. NaBH₄ or LiAlH₄1. 1-(4-Biphenylyl)pentan-1-one2. This compound rsc.orgmdpi.com
Grignard Reaction4-Bromobiphenyl1. Mg2. 1,2-Epoxypentane1-(4-Biphenylyl)pentan-2-ol
Chain Elongation4-MethylbiphenylSeries of reactions to introduce and functionalize the chainThis compound

Stereoselective Synthesis Considerations for Related Chiral Pentanol Derivatives

The synthesis of chiral analogues of this compound, where the hydroxyl group creates a stereocenter, requires stereoselective methods to control the three-dimensional arrangement of atoms.

Asymmetric Reduction: The enantioselective reduction of a prochiral ketone, such as 1-(4-biphenylyl)pentan-1-one, is a primary strategy. This can be achieved using chiral reducing agents or catalysts. The use of chiral catalysts in hydrogenation or hydride transfer reactions can lead to the formation of one enantiomer in excess. libguides.com

Chiral Auxiliaries: Another approach involves the use of a chiral auxiliary, a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.

Kinetic Resolution: If a racemic mixture of the alcohol is synthesized, it can be resolved into its constituent enantiomers through kinetic resolution. encyclopedia.pubmdpi.com This technique often employs enzymes, such as lipases, which selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer. encyclopedia.pub Dynamic kinetic resolution (DKR) combines this enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. encyclopedia.pubmdpi.com

Chiral Pool Synthesis: This strategy utilizes readily available chiral starting materials from nature to synthesize the target molecule.

The development of chiral catalysts for the stereoselective deprotonation of epoxides has also been explored, which could be applied to the synthesis of chiral alcohols. researchgate.net

Development of Efficient and Sustainable Synthetic Protocols

Modern organic synthesis places a strong emphasis on the development of environmentally friendly and efficient methods.

Green Solvents: The use of water as a solvent in organic reactions is a key aspect of green chemistry. researchgate.net For instance, Suzuki-Miyaura cross-coupling reactions have been successfully carried out in water using water-soluble catalysts. researchgate.net

Catalyst Recyclability: The development of heterogeneous or supported catalysts that can be easily separated from the reaction mixture and reused is a major goal. researchgate.net Fullerene-supported palladium catalysts have been shown to be effective for Suzuki-Miyaura couplings in water and can be recycled multiple times without a significant loss of activity. researchgate.net

Atom Economy: Synthetic routes are designed to maximize the incorporation of all atoms from the starting materials into the final product, minimizing waste.

Energy Efficiency: The use of alternative energy sources, such as ultrasound (sonochemistry) or microwave irradiation, can accelerate reactions, reduce reaction times, and in some cases, improve yields. researchgate.netijcce.ac.ir For example, ultrasound has been used to promote the synthesis of biphenyl sulfonamide derivatives. ijcce.ac.ir

Ionic Liquids: Ionic liquids are being explored as environmentally benign reaction media due to their low volatility and thermal stability. fujifilm.com

The following table highlights some sustainable approaches in the synthesis of biphenyl derivatives.

Sustainable Approach Example Benefit
Use of Green SolventsSuzuki-Miyaura coupling in water. researchgate.netresearchgate.netReduced use of volatile organic compounds.
Recyclable CatalystsFullerene-supported PdCl₂ nanocatalyst. researchgate.netLower cost, reduced metal waste.
Energy EfficiencyUltrasound irradiation for synthesis. ijcce.ac.irFaster reactions, potentially higher yields.

Chemical Reactivity and Derivatization Pathways of 5 4 Biphenylyl Pentanol

Transformations Involving the Hydroxyl Functional Group

The primary alcohol (-OH) group is a versatile site for chemical reactions, enabling the formation of esters, ethers, and oxidation products.

Esterification and Etherification Reactions for Derivative Synthesis

Esterification: The hydroxyl group of 5-(4-biphenylyl)pentanol can readily react with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) to form esters. A common method is the Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com This is a reversible equilibrium-driven process. masterorganicchemistry.com To favor the formation of the ester, the alcohol is often used in excess or water is removed as it is formed. masterorganicchemistry.com

For example, the reaction with acetic acid would yield 5-(4-biphenylyl)pentyl acetate (B1210297).

Etherification: Ethers can be synthesized via the Williamson ether synthesis. wikipedia.orgbyjus.com This reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide ion, which then displaces a halide from an alkyl halide in an Sₙ2 reaction. wikipedia.orgbyjus.commasterorganicchemistry.com Strong bases like sodium hydride (NaH) are typically used to generate the alkoxide. The subsequent reaction with an alkyl halide, such as methyl iodide, would produce the corresponding methyl ether. This method is highly effective for primary alkyl halides. wikipedia.orgmasterorganicchemistry.com

Reaction TypeReactantReagent/CatalystProduct Type
Fischer EsterificationCarboxylic Acid (e.g., Acetic Acid)Acid Catalyst (e.g., H₂SO₄)Ester
Williamson Ether SynthesisAlkyl Halide (e.g., Methyl Iodide)Strong Base (e.g., NaH)Ether
Table 1: Common Derivative Synthesis Reactions at the Hydroxyl Group.

Oxidation and Reduction Chemistry of the Alcohol Moiety

The primary alcohol group of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the reagents and reaction conditions used. chemguide.co.ukwikipedia.org

Partial Oxidation to Aldehyde: To achieve partial oxidation to 5-(4-biphenylyl)pentanal, milder oxidizing agents are required to prevent overoxidation to the carboxylic acid. chemistrysteps.com Reagents such as Pyridinium Chlorochromate (PCC) or carrying out the reaction under anhydrous conditions are effective for this transformation. wikipedia.orgchemistrysteps.com Distilling the aldehyde as it forms can also prevent further oxidation. chemguide.co.uk

Full Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol all the way to a carboxylic acid, 5-(4-biphenylyl)pentanoic acid. chemguide.co.uklibretexts.org Common reagents for this full oxidation include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or potassium dichromate (K₂Cr₂O₇) in acidic solution. wikipedia.orgchemistrysteps.comlibretexts.org These reactions are typically performed under heating to ensure the reaction goes to completion. chemguide.co.uklibretexts.org The oxidation proceeds through the intermediate aldehyde, which is further oxidized in the presence of water to the carboxylic acid. wikipedia.org

Reduction: The hydroxyl group itself is in a reduced state and is generally not susceptible to further reduction. It is stable to most common reducing agents.

Desired ProductOxidizing AgentTypical Conditions
Aldehyde (Partial Oxidation)Pyridinium Chlorochromate (PCC)Anhydrous solvent (e.g., CH₂Cl₂)
Carboxylic Acid (Full Oxidation)Potassium Permanganate (KMnO₄)Aqueous, often with acid/base, heat
Carboxylic Acid (Full Oxidation)Jones Reagent (CrO₃/H₂SO₄)Acetone solvent
Table 2: Oxidation Products and Corresponding Reagents.

Reactions at the Biphenyl (B1667301) Aromatic Core

The biphenyl ring system is susceptible to electrophilic attack and can be further modified using modern cross-coupling techniques.

Electrophilic Aromatic Substitution Reactions

The biphenyl system undergoes electrophilic aromatic substitution (SₑAr) reactions, such as halogenation, nitration, sulfonation, and Friedel-Crafts reactions. nih.govwikipedia.orgmasterorganicchemistry.com The existing alkyl chain substituent is an activating group and an ortho, para-director. wikipedia.org This means it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to the point of attachment on the phenyl ring it is bonded to.

Given that the para position on the first phenyl ring is already substituted by the second phenyl ring, electrophilic attack will be directed to the ortho positions (positions 3 and 5) of the substituted ring and the ortho and para positions (positions 2', 4', and 6') of the terminal phenyl ring. The para position (4') of the terminal ring is often favored due to reduced steric hindrance.

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂). minia.edu.egmasterorganicchemistry.com

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) introduces a halogen atom. wikipedia.org

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid group (-SO₃H). masterorganicchemistry.com

Friedel-Crafts Acylation/Alkylation: Reaction with an acyl chloride or alkyl halide in the presence of a Lewis acid catalyst adds an acyl or alkyl group, respectively. masterorganicchemistry.com

Metal-Catalyzed Cross-Coupling Reactions for Further Functionalization

To utilize metal-catalyzed cross-coupling reactions, the biphenyl core must first be functionalized with a suitable group, typically a halide (Br, I) or a triflate. This can be achieved through electrophilic halogenation as described above. The resulting aryl halide can then serve as a substrate in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful method for this purpose, reacting the aryl halide derivative of this compound with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. jk-sci.comorganic-chemistry.orgyoutube.com This reaction is highly versatile and allows for the introduction of a wide range of alkyl, alkenyl, or aryl groups onto the biphenyl core. organic-chemistry.orgnih.gov

ReactionTypical ReagentsPurpose
Electrophilic HalogenationBr₂ / FeBr₃Prepares the biphenyl core for cross-coupling.
Suzuki-Miyaura CouplingR-B(OH)₂, Pd catalyst, BaseForms a new C-C bond, attaching a new R group.
Table 3: Functionalization of the Biphenyl Core.

Reactivity of the Alkyl Chain in this compound

The pentyl chain is generally the least reactive part of the molecule, consisting of stable C-C and C-H single bonds. However, the position adjacent to the aromatic ring, known as the benzylic position, exhibits enhanced reactivity.

The benzylic C-H bonds are weaker than other aliphatic C-H bonds because radical or cationic intermediates at this position are stabilized by resonance with the adjacent aromatic ring. lumenlearning.com This makes the benzylic carbon susceptible to oxidation under harsh conditions. Strong oxidizing agents like hot, acidic potassium permanganate (KMnO₄) can cleave the alkyl chain at the benzylic position, oxidizing it to a carboxylic acid group. lumenlearning.comlibretexts.orgopenstax.orglibretexts.org In the case of this compound, this reaction would lead to the formation of 4-biphenylcarboxylic acid, cleaving off the rest of the pentanol (B124592) chain. This reaction requires at least one hydrogen atom on the benzylic carbon. lumenlearning.comlibretexts.org

Other positions on the alkyl chain are largely unreactive towards common ionic reagents but could potentially undergo free-radical substitution under specific conditions, such as with N-bromosuccinimide (NBS) in the presence of a radical initiator, which would also favor substitution at the activated benzylic position. libretexts.org

Exploration of Novel Derivatization Reagents and Methods

The derivatization of the primary alcohol functional group in this compound is a critical pathway for modifying its physicochemical properties and for creating new molecular entities. While traditional methods like Fischer esterification are well-established, modern organic synthesis has driven the exploration of novel reagents and catalytic systems that offer milder reaction conditions, higher yields, improved chemoselectivity, and greater functional group tolerance. This section explores advanced catalytic and biocatalytic methods applicable to the derivatization of this compound.

Advanced Catalytic Acylation and Esterification

Acylation and esterification are fundamental transformations for alcohols. Novel catalytic approaches have emerged that overcome the limitations of classical methods, such as the need for harsh acidic conditions or the use of stoichiometric activating agents. These methods are particularly relevant for a molecule like this compound, which contains a substantial non-polar biphenyl moiety that can influence reactivity.

Lewis Acid Catalysis with Bismuth Triflate

Bismuth triflate (Bi(OTf)₃) has been identified as a highly powerful Lewis acid catalyst for the acylation of alcohols with acid anhydrides. organic-chemistry.orgacs.org This method is effective even for sterically demanding alcohols and proceeds smoothly under mild conditions. organic-chemistry.org The protocol is applicable to a wide range of substrates, including those with acid-labile protecting groups, making it suitable for complex synthetic schemes. acs.org For this compound, this catalytic system could facilitate efficient conversion to its corresponding esters using various anhydrides, from simple acetates to more sterically hindered pivalates.

Organocatalysis with 1-Methylimidazole

To avoid the use of potentially toxic and expensive metal-based catalysts, organocatalysis presents an environmentally benign alternative. 1-Methylimidazole (MI) has been demonstrated as an excellent nucleophilic catalyst for the acylation and tosylation of sterically hindered alcohols. jlu.edu.cnresearchgate.net It serves as a highly efficient and milder alternative to traditional catalysts like 4-(dimethylamino)pyridine (DMAP). jlu.edu.cn The reaction can be accelerated with an auxiliary base such as triethylamine. researchgate.net This method would allow for the synthesis of various ester and sulfonate ester derivatives of this compound under gentle conditions.

Metal-Free Dehydrogenative Esterification

A novel and sustainable approach involves the direct oxidative self-esterification of primary alcohols using oxygen as the oxidant, catalyzed by basic ionic liquids such as 1-ethyl-3-methylimidazolium (B1214524) acetate ([EMIM]OAc). nih.gov This metal-free system operates under mild conditions and proceeds via a dehydrogenative coupling mechanism, producing water as the only byproduct. nih.gov This method could be applied to synthesize the dimeric ester of this compound, a unique derivative formed by the coupling of two alcohol molecules.

Chemoselective Oxidation using Biocatalysis

The selective oxidation of the primary alcohol in this compound to its corresponding aldehyde, 5-(4-biphenylyl)pentanal, is a key derivatization that provides a gateway to further functionalization (e.g., reductive amination, Wittig reactions). Traditional oxidation methods often risk over-oxidation to the carboxylic acid.

Biocatalysis offers a highly selective and green solution. Whole-cell biocatalysts, such as Gluconobacter oxydans, are known to perform highly chemoselective oxidation of primary alcohols to aldehydes. researchgate.netmdpi.com These reactions occur in aqueous media under mild temperature and pH conditions, eliminating the need for harsh chemical oxidants and organic solvents. researchgate.net This method would be ideal for the clean conversion of this compound to its aldehyde derivative.

Advanced Spectroscopic and Analytical Techniques for Research on 5 4 Biphenylyl Pentanol and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Structure Confirmation

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the unequivocal confirmation of the molecular formula of 5-(4-biphenylyl)pentanol. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the determination of the elemental composition with a high degree of confidence, distinguishing it from other compounds with the same nominal mass.

In addition to confirming the molecular formula, HRMS coupled with fragmentation techniques provides valuable structural information. The fragmentation pattern of this compound is influenced by the presence of the biphenyl (B1667301) ring system and the pentanol (B124592) side chain. Common fragmentation pathways for aromatic alcohols include alpha cleavage and dehydration libretexts.org. Alpha cleavage involves the breaking of the C-C bond adjacent to the oxygen-bearing carbon, while dehydration results in the loss of a water molecule libretexts.org. The stability of the resulting carbocations, particularly those stabilized by the aromatic ring, dictates the major fragmentation pathways observed in the mass spectrum. Aromatic alcohols, unlike their aliphatic counterparts, often exhibit a more prominent molecular ion peak due to the stability conferred by the aromatic group whitman.edu.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion Predicted m/z Description
[M]+240.1514Molecular Ion
[M-H₂O]+222.1408Loss of water (dehydration)
[C₁₂H₉]+153.0704Biphenyl fragment
[C₆H₅-CH₂]+91.0548Tropylium ion (rearrangement)

Note: The data in this table is predicted based on the known fragmentation patterns of similar aromatic alcohols and biphenyl compounds. Actual experimental values may vary slightly.

Nuclear Magnetic Resonance Spectroscopy for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural and conformational analysis of this compound in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of each atom, allowing for the complete assignment of the molecular structure.

The ¹H NMR spectrum of this compound would exhibit characteristic signals for the aromatic protons of the biphenyl group and the aliphatic protons of the pentanol chain. The chemical shifts and coupling patterns of the aromatic protons can provide insights into the substitution pattern and the dihedral angle between the two phenyl rings, which is a key conformational feature of biphenyl derivatives tandfonline.comresearchgate.net. Protons on the carbon adjacent to the hydroxyl group are typically deshielded and appear in the 3.4-4.5 ppm region libretexts.org. The hydroxyl proton itself often appears as a broad singlet, and its chemical shift can be concentration and solvent dependent libretexts.org.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are indicative of the biphenyl structure, while the aliphatic carbons of the pentanol chain will have distinct signals corresponding to their position relative to the hydroxyl group and the aromatic ring.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
Aromatic Protons7.2 - 7.6Multiplet
-CH(OH)-~3.6Multiplet
-CH₂- (adjacent to aromatic)~2.6Triplet
-CH₂- (other aliphatic)1.3 - 1.7Multiplet
-OHVariable (e.g., 1.5-2.5)Broad Singlet

Note: This data is predictive and based on the analysis of structurally similar compounds. The exact chemical shifts and multiplicities will depend on the solvent and experimental conditions.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Aromatic Carbons127 - 141
-C(OH)-~70
Aliphatic Carbons22 - 39

Note: This data is predictive and based on the analysis of structurally similar compounds. The exact chemical shifts will depend on the solvent and experimental conditions.

Conformational analysis of biphenyl derivatives by NMR is a well-established field, often involving the study of the molecule in liquid crystal solvents or the use of advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy to determine through-space proximities of protons tandfonline.com.

Chromatographic Methods (e.g., HPLC, GC) for Purity Assessment and Separation of Complex Mixtures

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of this compound and for the separation of this compound from its derivatives or impurities in complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds. For biphenyl compounds, reversed-phase HPLC is commonly employed, often using a C18 or a biphenyl stationary phase chromatographyonline.com. The choice of mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, allows for the optimization of the separation. The retention time of this compound will be influenced by its polarity, which is determined by the hydroxyl group and the non-polar biphenyl moiety. A validated HPLC method can be used to rapidly quantify biphenyls and their metabolites scielo.brresearchgate.net.

Table 4: Representative HPLC Method Parameters for the Analysis of Biphenyl Derivatives

Parameter Condition
Column Biphenyl or C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water gradient
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Note: These are general parameters and would require optimization for the specific analysis of this compound.

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. For the analysis of this compound, derivatization of the hydroxyl group may be necessary to improve its volatility and chromatographic behavior. The choice of a suitable capillary column, such as one with a non-polar or medium-polarity stationary phase, is crucial for achieving good separation.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound.

FT-IR Spectroscopy is particularly useful for identifying the characteristic vibrations of the hydroxyl and aromatic groups. The O-H stretching vibration of the alcohol is expected to appear as a broad and strong band in the region of 3200-3600 cm⁻¹, with the broadening resulting from hydrogen bonding researchgate.net. The C-O stretching vibration will likely be observed in the 1000-1260 cm⁻¹ region libretexts.org. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=C stretching vibrations of the biphenyl rings are expected in the 1400-1600 cm⁻¹ region copbela.org.

Raman Spectroscopy is complementary to FT-IR and is particularly sensitive to the vibrations of the non-polar biphenyl backbone. The symmetric ring stretching modes of the biphenyl group often give rise to strong and characteristic Raman signals. The analysis of Raman spectra of biphenyl and its derivatives can provide insights into the molecular structure and conformation researchgate.net.

Table 5: Characteristic FT-IR and Raman Bands for this compound

Functional Group Vibrational Mode FT-IR Wavenumber (cm⁻¹) Raman Shift (cm⁻¹)
O-HStretching3200-3600 (broad, strong)Weak
Aromatic C-HStretching>3000 (medium)Strong
Aliphatic C-HStretching2850-3000 (medium)Medium
Aromatic C=CStretching1400-1600 (variable)Strong
C-OStretching1000-1260 (strong)Medium

Note: The wavenumbers and intensities are approximate and can be influenced by the physical state of the sample and intermolecular interactions.

Theoretical and Computational Investigations of 5 4 Biphenylyl Pentanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into the electronic nature of molecules. However, for 5-(4-biphenylyl)pentanol, such fundamental computational work is not present in the existing literature.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Energy Landscapes

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A DFT study of this compound would be invaluable for understanding its chemical reactivity and kinetic stability. Such a study would typically calculate the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability.

Furthermore, DFT calculations could map the potential energy surface of the molecule, identifying stable isomers and the energy barriers for conformational changes. This information is critical for predicting the most likely shapes the molecule will adopt and how it might change its shape during a chemical reaction. Without dedicated research, data on these fundamental electronic properties remains unavailable.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. While computationally more demanding than DFT, they can provide highly accurate results for electronic properties. Applying high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, to this compound would yield benchmark-quality data on its ionization potential, electron affinity, and polarizability. This high-accuracy data would be essential for calibrating less computationally expensive methods and for developing a definitive understanding of the molecule's electronic behavior. To date, no such high-accuracy calculations have been reported.

Conformational Analysis and Intramolecular Interactions

The three-dimensional shape of a molecule, or its conformation, is critical to its function and interactions. The biphenyl (B1667301) group and the pentanol (B124592) chain of this compound suggest a rich conformational landscape. The rotation around the bond connecting the two phenyl rings in the biphenyl moiety is a well-known source of conformational isomerism. The flexible pentanol chain can also adopt numerous conformations.

A thorough conformational analysis would involve systematically exploring these degrees of freedom to identify the low-energy conformers. This analysis would also shed light on potential intramolecular interactions, such as hydrogen bonding between the hydroxyl group of the pentanol chain and the π-electron system of the biphenyl rings. These interactions can significantly influence the molecule's preferred shape and reactivity. The lack of such a study means that the dominant conformations of this compound in different environments are unknown.

Molecular Dynamics Simulations for Understanding Intermolecular Behavior

Molecular dynamics (MD) simulations are a computational tool used to study the physical movement of atoms and molecules over time. An MD simulation of this compound, either in a pure liquid state or in a solution, would provide invaluable information about its intermolecular interactions. Such simulations could reveal how molecules of this compound pack together and how they interact with solvent molecules. This understanding is crucial for predicting physical properties like boiling point, viscosity, and solubility. The absence of MD simulation data leaves a void in our understanding of the collective behavior of this compound.

Computational Design and Prediction of Novel this compound-Based Compounds

A robust computational model of this compound would serve as a foundation for the in silico design of new molecules with tailored properties. By making systematic modifications to the structure of this compound—for instance, by adding different functional groups to the biphenyl rings or altering the length of the alkyl chain—researchers could computationally screen for derivatives with enhanced characteristics for specific applications. This approach, known as computational design, accelerates the discovery of new materials and therapeutic agents. However, without the initial computational characterization of the parent molecule, the rational design of novel this compound-based compounds remains a challenge.

Research Applications of 5 4 Biphenylyl Pentanol As a Molecular Building Block

Precursor in Polymer Synthesis and Macromolecular Architectures

The bifunctional nature of 5-(4-biphenylyl)pentanol, possessing both a reactive hydroxyl group and an aromatic biphenyl (B1667301) moiety, allows for its incorporation into a variety of polymer backbones and macromolecular structures. The hydroxyl group can participate in classic polymerization reactions such as esterification and etherification, enabling the formation of polyesters and polyethers. The rigid biphenyl unit, on the other hand, imparts thermal stability and specific conformational properties to the resulting polymers.

Role in the Development of Advanced Organic Materials

The structural characteristics of this compound make it a promising component in the design of advanced organic materials with specific functional properties.

Integration into Liquid Crystalline Systems

The biphenyl core is a well-known mesogen, a fundamental component of molecules that exhibit liquid crystalline phases. Liquid crystals are materials that have properties between those of conventional liquids and those of solid crystals. The elongated and rigid nature of the biphenyl group in this compound is conducive to the formation of these ordered, yet fluid, phases.

The flexible pentanol (B124592) chain can act as a terminal group, influencing the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which it is stable. While research on other biphenyl derivatives, such as the well-studied 4-cyano-4'-pentylbiphenyl (B1218408) (5CB), has been extensive, the specific liquid crystalline properties of this compound and its derivatives remain an area for further investigation. The presence of the hydroxyl group offers a site for further chemical modification, allowing for the synthesis of a variety of biphenyl-based liquid crystal molecules with tunable properties.

Table 1: Comparison of Biphenyl-Based Compounds in Liquid Crystal Research

Compound NameChemical StructureKey Properties and Applications
4-Cyano-4'-pentylbiphenyl (5CB) C₁₈H₁₉NA well-known nematic liquid crystal at room temperature, widely used in liquid crystal displays (LCDs).
This compound C₁₇H₂₀OA potential precursor for liquid crystals, with the biphenyl core acting as a mesogen and the pentanol chain providing a modifiable terminal group.

Contribution to Organic Electronic and Optoelectronic Scaffold Development

The biphenyl unit is a π-conjugated system, which is a key feature for materials used in organic electronics and optoelectronics. This conjugation allows for the transport of charge carriers (electrons and holes), making such materials suitable for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

The incorporation of biphenyl moieties into polymer backbones can enhance their charge transport properties. While direct applications of this compound in this field are not widely reported, its structure suggests its potential as a building block for creating larger conjugated systems. The pentanol side chain could be used to attach other functional groups or to control the solubility and processing of the final material. The development of organic semiconductors often involves the careful design of molecular structures to optimize electronic properties, and biphenyl derivatives are frequently explored for this purpose.

Utilization in Supramolecular Chemistry and Self-Assembled Systems

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules, where the components are held together by non-covalent intermolecular forces. The biphenyl group in this compound can participate in π-π stacking interactions, a common driving force for self-assembly. The hydroxyl group can form hydrogen bonds, another crucial interaction for building ordered supramolecular structures.

The combination of these interactions could enable this compound or its derivatives to self-assemble into well-defined nanostructures such as nanofibers, gels, or vesicles. The specific architecture of the self-assembled system would depend on factors such as solvent, temperature, and the presence of other molecules. The ability to control the self-assembly of molecules is a key goal in nanotechnology, with potential applications in areas like drug delivery, sensing, and catalysis. The structure of this compound provides a foundation for designing molecules that can form complex and functional supramolecular assemblies.

Future Perspectives and Emerging Research Directions in 5 4 Biphenylyl Pentanol Chemistry

Integration with Automated Synthesis and High-Throughput Screening Methodologies

The synthesis of 5-(4-biphenylyl)pentanol derivatives and other novel chemical entities has traditionally been a labor-intensive and time-consuming process. However, the advent of automated synthesis and high-throughput screening (HTS) offers a paradigm shift, enabling the rapid generation and evaluation of large compound libraries. nih.govscispace.com

Automated synthesis platforms, including solid-phase and continuous-flow systems, could be adapted for the derivatization of this compound. nih.govscispace.com For instance, the hydroxyl group of the pentanol (B124592) chain could be readily functionalized through a variety of reactions, such as esterification, etherification, or conversion to other functional groups. An automated platform could systematically perform these reactions in parallel, utilizing a diverse range of building blocks to create a library of this compound analogues.

Table 1: Potential Automated Reactions for Derivatization of this compound

Reaction TypeReagentsPotential Functionalization
EsterificationCarboxylic acids, acid chloridesIntroduction of various ester groups
EtherificationAlkyl halides, tosylatesFormation of ether linkages
OxidationOxidizing agentsConversion to the corresponding aldehyde or carboxylic acid
SubstitutionHalogenating agentsReplacement of the hydroxyl group with a halogen

Once a library of derivatives is synthesized, HTS methodologies can be employed for their rapid evaluation. nih.govnih.gov These techniques allow for the simultaneous screening of thousands of compounds for a specific biological activity or material property. nih.gov For example, if exploring the potential of this compound derivatives as enzyme inhibitors, an HTS campaign could quickly identify "hit" compounds from the library. Biophysical methods are often used in conjunction with HTS to validate these initial hits and eliminate false positives. nih.gov

The integration of automated synthesis and HTS creates a powerful discovery engine. The data generated from screening can be used to inform the design of the next generation of compounds, creating a closed-loop discovery cycle where synthesis and testing are iteratively performed to optimize for a desired property.

Exploration of Biocatalytic Approaches for Synthesis and Transformation

Biocatalysis, the use of enzymes and whole microorganisms to perform chemical transformations, offers several advantages over traditional chemical methods, including high selectivity, mild reaction conditions, and a reduced environmental footprint. The application of biocatalysis to the synthesis and transformation of this compound is a promising area for future research.

One key area of interest is the stereoselective synthesis of chiral derivatives. Many biologically active molecules are chiral, and their therapeutic effects are often associated with a single enantiomer. Biocatalysts, such as lipases and oxidoreductases, are inherently chiral and can be used to produce enantiomerically pure compounds. For example, a lipase (B570770) could be used for the kinetic resolution of a racemic mixture of this compound derivatives, or an oxidoreductase could be employed for the asymmetric reduction of a corresponding ketone to yield a single enantiomer of the alcohol. The use of biocatalysis for the synthesis of pharmaceutical intermediates is a well-established field. illinois.edu

Furthermore, enzymes could be used for the selective functionalization of the this compound molecule. For instance, a hydroxylase could be used to introduce additional hydroxyl groups onto the biphenyl (B1667301) ring system, creating novel polyhydroxylated derivatives that would be challenging to synthesize using conventional chemical methods.

Table 2: Potential Biocatalytic Transformations of this compound

Enzyme ClassTransformationPotential Product
LipaseKinetic resolution of estersEnantiomerically enriched this compound
OxidoreductaseAsymmetric reduction of a ketone precursorEnantiomerically pure this compound
HydroxylaseRegioselective hydroxylationHydroxylated biphenyl derivatives
TransaminaseConversion of a ketone precursor to an amineChiral amino-derivatives

The discovery of suitable enzymes for these transformations can be accelerated through screening of microbial diversity and through protein engineering techniques to tailor the properties of existing enzymes for specific applications.

Potential for Functional Material Design with Tunable Properties

The unique molecular structure of this compound, featuring a rigid biphenyl core and a flexible alkyl chain with a terminal hydroxyl group, makes it an attractive building block for the design of functional materials with tunable properties. The biphenyl unit can participate in π-π stacking interactions, while the hydroxyl group provides a site for hydrogen bonding and further chemical modification.

One potential application is in the development of liquid crystals. The rod-like shape of the biphenyl group is a common feature in liquid crystalline molecules. By modifying the pentanol chain and the terminal hydroxyl group, it may be possible to design derivatives of this compound that exhibit liquid crystalline phases. The properties of these liquid crystals, such as the temperature range of the mesophase and the type of liquid crystalline ordering, could be tuned by systematically varying the molecular structure.

Another area of interest is the creation of supramolecular gels. The combination of directional hydrogen bonding from the hydroxyl group and dispersive forces from the biphenyl unit could lead to the self-assembly of this compound derivatives into extended fibrous networks, resulting in the formation of a gel. The properties of these gels, such as their mechanical strength and responsiveness to external stimuli, could be controlled by the molecular design of the gelator.

Furthermore, the incorporation of this compound as a monomer or a side-chain in polymers could lead to the development of advanced polymers with tailored thermal and mechanical properties. The rigid biphenyl unit would be expected to enhance the thermal stability and mechanical strength of the resulting polymer.

Table 3: Potential Functional Materials Derived from this compound

Material TypeKey Structural FeaturePotential Tunable Properties
Liquid CrystalsRod-like biphenyl corePhase transition temperatures, optical properties
Supramolecular GelsHydrogen bonding and π-π stackingGelation concentration, mechanical strength, stimulus-responsiveness
Advanced PolymersRigid biphenyl unit in the polymer backbone or side-chainThermal stability, tensile strength, modulus

The rational design of these materials will be guided by a fundamental understanding of structure-property relationships, which can be established through a combination of systematic synthesis, detailed characterization, and computational modeling.

Q & A

Basic Research Questions

Q. What safety protocols and PPE are essential for handling 5-(4-Biphenylyl)pentanol in laboratory settings?

  • Methodological Answer :

  • Hazard Identification : The compound is classified under GHS Category 2 for skin/eye irritation (H315, H319). Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Ensure ventilation and avoid direct contact .
  • Storage : Store in sealed containers in dry, well-ventilated areas away from ignition sources. Monitor for decomposition products like nitrogen oxides .
  • Emergency Measures : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Maintain safety data sheets (SDS) for reference .

Q. Which analytical techniques are optimal for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via ¹H/¹³C NMR, referencing coupling patterns for biphenyl and pentanol moieties .
  • High-Performance Liquid Chromatography (HPLC) : Validate purity using reverse-phase HPLC with UV detection (λ = 254 nm). Compare retention times against synthetic standards .
  • Mass Spectrometry (MS) : Employ ESI-MS to verify molecular weight (expected [M+H]⁺ ~245.3 g/mol) and detect impurities .

Q. What synthetic routes are effective for this compound, and how can yields be optimized?

  • Methodological Answer :

  • Synthesis Pathway : Alkylate 4-biphenylyl bromide with 5-hydroxypentyl Grignard reagents under inert atmospheres. Use THF as a solvent and catalytic Cu(I) to suppress side reactions .
  • Optimization :
  • Temperature : Maintain 0–5°C during Grignard addition to prevent overalkylation.
  • Workup : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Typical yields range from 60–75% .

Advanced Research Questions

Q. How can conflicting toxicity data for this compound be resolved, and what frameworks ensure reliable hazard assessments?

  • Methodological Answer :

  • Data Prioritization : Follow EPA guidelines () to prioritize peer-reviewed studies with standardized endpoints (e.g., OECD test protocols). Exclude non-GLP or non-validated in silico predictions .
  • Structure-Activity Relationship (SAR) : Compare toxicity profiles of analogs (e.g., biphenyl derivatives in ) to identify structural determinants of toxicity. Use ToxTree or ECOSAR for predictive modeling .
  • Metabolite Analysis : Assess stable metabolites via LC-MS/MS to evaluate bioactivation pathways (e.g., hydroxylation at the pentanol chain) .

Q. What computational strategies predict the reactivity of this compound derivatives, and how do they guide experimental design?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, the biphenyl group’s π-system may enhance radical scavenging activity .
  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess membrane permeability. Adjust substituents (e.g., fluorination) to modulate logP values .
  • Validation : Cross-check computational results with experimental kinetic studies (e.g., UV-Vis monitoring of oxidation rates) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.